N-cyclohexyl-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide
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Description
N-cyclohexyl-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is synthesized through a complex process that involves several steps, and its properties are being studied in detail to understand its mechanism of action and potential effects on biochemical and physiological processes.
Scientific Research Applications
- Quinazolinones exhibit antimicrobial properties against various microorganisms, including bacteria and fungi . Specifically, N-cyclohexyl-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide may have potential as an antimicrobial agent.
- Quinazolinones have been investigated for their anticancer effects. This compound could be explored as a lead compound in cancer drug development .
- Some quinazolinone derivatives possess anticonvulsant activity. Further research could explore the potential of N-cyclohexyl-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide in managing seizures .
- Quinazolinones exhibit anti-inflammatory properties. Investigating this compound’s impact on inflammatory pathways could provide valuable insights .
- Quinazolinones have been studied as inhibitors of cellular phosphorylation processesN-cyclohexyl-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide might play a role in modulating cellular signaling .
- Quinazolinones can interfere with tubulin polymerization, affecting cell division. Research could explore whether this compound has similar effects .
Antimicrobial Activity
Anticancer Potential
Anticonvulsant Properties
Anti-inflammatory Effects
Cellular Phosphorylation Inhibition
Inhibition of Tubulin Polymerization
properties
IUPAC Name |
N-cyclohexyl-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S/c24-18(21-15-9-3-1-4-10-15)13-5-2-8-14-23-19(25)16-11-6-7-12-17(16)22-20(23)26/h6-7,11-12,15H,1-5,8-10,13-14H2,(H,21,24)(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDLNCDSVCFFER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.